Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl
Description
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl ester (CAS: 125414-41-7), also known as tert-butyl (1,3-dihydroxypropan-2-yl)carbamate or N-Boc-serinol, is a carbamate derivative featuring a tert-butyl ester group and a glycerol-like backbone with two hydroxyl groups. Its molecular formula is C₈H₁₇NO₄ (molecular weight: 191.22 g/mol), and it is characterized by a central carbon atom bonded to hydroxyl, hydroxymethyl, and carbamate groups . This compound is primarily used as a laboratory intermediate in organic synthesis, particularly in peptide and pharmaceutical research where hydroxyl group protection is required .
Key structural features include:
Properties
IUPAC Name |
tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)14-7(13)10-9(4,5-11)6-12/h11-12H,5-6H2,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMCDFHJKDEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl typically involves the reaction of tert-butyl carbamate with 1,3-dihydroxy-2-methylpropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antidepressants and Anxiolytics
Carbamic acid derivatives are often utilized in the development of anxiolytic and antidepressant medications. For instance, compounds similar to this carbamic acid have been studied for their efficacy in treating anxiety disorders due to their ability to modulate neurotransmitter levels in the brain.
Case Study: Meprobamate
Meprobamate, a well-known anxiolytic agent, is a carbamate derivative that has demonstrated effectiveness in treating anxiety. It acts by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Meprobamate | GABA receptor modulation | Anxiety disorder treatment |
| Carbamic acid | Potential GABAergic effects | Research ongoing |
Agricultural Applications
Pesticides and Herbicides
Carbamic acids are integral in the synthesis of various pesticides and herbicides. They function as active ingredients that inhibit specific enzymes in pests, leading to their death or reduced reproduction rates.
Case Study: Carbaryl
Carbaryl is a carbamate pesticide widely used for agricultural purposes. It works as a neurotoxin affecting the nervous system of insects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function.
| Pesticide | Active Ingredient | Target Organism |
|---|---|---|
| Carbaryl | Carbamic acid derivative | Insects |
| Propoxur | Carbamic acid derivative | Insects |
Industrial Applications
Polymer Production
Carbamic acids are employed in the production of polyurethanes and other polymers. They serve as intermediates that enhance the properties of final products such as flexibility, durability, and resistance to heat.
Chemical Safety and Environmental Impact
The safety profile of carbamic acids is critical due to their widespread use. Regulatory bodies have established guidelines to manage their environmental impact and ensure safe handling practices.
| Regulatory Body | Guidelines/Standards |
|---|---|
| EPA | Limits on pesticide residues |
| OSHA | Workplace safety standards for handling |
Mechanism of Action
The mechanism of action of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamates
Physicochemical Properties
- Solubility: The target compound’s hydroxyl groups confer higher water solubility (~50 mg/mL) compared to phenyl (C₁₄H₂₁NO₄, ~5 mg/mL) or cyclopropane-containing analogs .
- Stability : The Boc group in the target compound provides stability under basic conditions but is cleaved by acids, unlike the cyclopropane derivative, which is prone to ring-opening reactions .
Key Research Findings
- Stereoselective Synthesis : Sodium borohydride-mediated reduction (as in ) is a common method for chiral carbamates, applicable to the target compound’s synthesis .
- Protection-Deprotection Strategies : The Boc group in the target compound is selectively removable under mild acidic conditions, unlike bulkier analogs .
Biological Activity
Carbamic acid derivatives, particularly those with hydroxy and dimethyl groups, have garnered attention for their biological activities. This article focuses on the compound Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl , exploring its synthesis, biological activities, and potential applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a carbamic acid moiety with hydroxymethyl and dimethyl substituents:
- Molecular Formula : C₇H₁₅N₁O₃
- Molecular Weight : 173.21 g/mol
Structural Formula
Where represents the hydroxy and dimethyl groups.
Antiproliferative Effects
Research has indicated that carbamic acid derivatives exhibit significant antiproliferative effects in various cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation by affecting cell cycle regulation and inducing apoptosis.
- Case Study : A study on related hydroxymethyl compounds demonstrated that they inhibited topoisomerase II, leading to reduced cell proliferation in mammalian cells . This mechanism may also apply to our compound of interest.
Enzyme Inhibition
Carbamic acid derivatives are recognized for their potential as enzyme inhibitors. Specifically, they may act as inhibitors of phosphodiesterase (PDE) enzymes:
- Mechanism : By inhibiting PDEs, these compounds can modulate cyclic nucleotide levels (cAMP and cGMP), impacting various physiological processes such as inflammation and smooth muscle contraction .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of carbamic acid derivatives. The presence of hydroxymethyl groups enhances their interaction with bacterial membranes, potentially leading to increased antibacterial activity.
- Research Findings : Compounds structurally similar to our target showed promising results against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies .
Toxicological Profile
Understanding the safety profile of carbamic acid derivatives is crucial for their application in pharmaceuticals and agriculture. Toxicological assessments have indicated that while some derivatives exhibit low toxicity in vitro, further studies are needed to evaluate their effects in vivo.
Safety Data
| Property | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Applications in Agriculture
Carbamic acid derivatives are also explored for their fungicidal properties. Research indicates that certain derivatives can effectively control fungal pathogens in crops:
- Case Study : A derivative demonstrated efficacy against common plant pathogens, suggesting its potential as a biopesticide .
Agricultural Efficacy Table
| Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium spp. | 85 | 500 |
| Botrytis cinerea | 75 | 400 |
Q & A
Q. Q1. What are the recommended methods for synthesizing this carbamate derivative, and how can reaction conditions be optimized for yield?
A1. Synthesis typically involves protecting-group strategies, such as using tert-butyl carbamates to stabilize the amino group during coupling reactions. Key steps include:
- Nucleophilic substitution with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃).
- Purification via column chromatography or recrystallization to isolate stereoisomers, as stereochemical purity is critical for biological activity .
- Optimization parameters: pH control (7–9), temperature (0–25°C), and solvent polarity (e.g., THF/water mixtures) to minimize side reactions .
Q. Q2. How should researchers handle this compound safely in laboratory settings?
A2. Based on GHS classifications:
- PPE requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
- First aid : For skin contact, wash immediately with 10% ethanol/water solution to hydrolyze residual reactive intermediates .
- Storage : Keep in amber glass vials under nitrogen to prevent hydrolysis; store at –20°C for long-term stability .
Q. Q3. What analytical techniques are recommended for characterizing purity and structural conformation?
A3.
- HPLC-MS : Use C18 columns with acetonitrile/0.1% formic acid gradients to resolve impurities; monitor [M+H]⁺ ions for molecular weight confirmation .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm tert-butyl group integration (δ 1.2–1.4 ppm) and hydroxy/hydroxymethyl proton coupling patterns .
Advanced Research Questions
Q. Q4. How do stereochemical variations in the hydroxymethyl and methylethyl groups affect biological or catalytic activity?
A4. The compound’s stereochemistry (e.g., R vs. S configurations) significantly impacts hydrogen-bonding networks and substrate binding. For example:
Q. Q5. What degradation pathways occur under thermal or oxidative stress, and how can they be monitored?
A5. Degradation studies reveal:
Q. Q6. How can researchers resolve contradictions in reported toxicity data (e.g., acute vs. chronic exposure effects)?
A6. Discrepancies often arise from solvent choice or impurity profiles. Strategies include:
- Tiered testing : Perform OECD 423 (acute oral toxicity) and OECD 452 (chronic exposure) assays using ultra-pure samples (>99% by HPLC).
- Metabolite profiling : Use LC-QTOF to identify toxic degradation products (e.g., formaldehyde from hydroxymethyl oxidation) .
Q. Q7. What structural analogs of this compound are under investigation for enhanced pharmacokinetic properties?
A7. Modifications focus on improving bioavailability:
- PEGylation : Replace tert-butyl with polyethylene glycol (PEG) chains to enhance water solubility .
- Prodrug derivatives : Introduce esterase-sensitive groups (e.g., acetyl) for controlled release in vivo .
Methodological Guidance
Q. Q8. What in silico tools are recommended for predicting environmental persistence or bioaccumulation?
A8.
Q. Q9. How can researchers design kinetic studies to elucidate reaction mechanisms involving this compound?
A9.
- Stopped-flow spectroscopy : Monitor tert-butyl carbamate hydrolysis rates under varying pH (3–10) to identify rate-limiting steps .
- Isotope labeling : Use ¹⁸O-labeled water in hydrolysis assays to track oxygen incorporation into products via MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
